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Polyglycerol polyricinoleate -

Polyglycerol polyricinoleate

Catalog Number: EVT-1574901
CAS Number:
Molecular Formula: C21H42O6
Molecular Weight: 390.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polyglycerol polyricinoleate is a food additive classified as an emulsifier, primarily used in the food industry, particularly in chocolate production. It is recognized by the code E-476 and serves multiple functions, including stabilizing emulsions, modifying viscosity, and preventing fat bloom in chocolate products. The compound is synthesized from polyglycerol and polyricinoleic acid, which are derived from glycerol and ricinoleic acid, respectively.

Source

Polyglycerol polyricinoleate is obtained from natural sources such as castor oil, which contains ricinoleic acid. Glycerol can be sourced from various fats and oils through hydrolysis or fermentation processes.

Classification

This compound falls under the category of non-ionic emulsifiers and is classified as a polyglycerol ester. It is recognized for its ability to improve the texture and stability of food products.

Synthesis Analysis

Methods

Polyglycerol polyricinoleate can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.

  1. Chemical Synthesis: This traditional method involves the following steps:
    • Condensation of glycerol to produce polyglycerol.
    • Condensation of ricinoleic acid to form polyricinoleic acid.
    • Interesterification of the two polymers to yield polyglycerol polyricinoleate.
      The process typically requires high temperatures and long reaction times, which can affect the quality of the final product due to potential coloration and odor issues .
  2. Enzymatic Synthesis: This method utilizes enzymes such as lipases in a solvent-free system. It operates under milder conditions (neutral pH, moderate temperature) which enhances product purity and quality while minimizing side reactions . The optimized process involves:
    • Directly combining polyglycerol with ricinoleic acid.
    • Heating the mixture while removing water to promote esterification until the desired acid value is reached (typically below 6.0) .

Technical Details

The enzymatic synthesis has been shown to be more efficient and environmentally friendly compared to chemical methods, reducing both costs and reaction times while improving product characteristics .

Molecular Structure Analysis

Structure

Polyglycerol polyricinoleate consists of a backbone of polyglycerol with multiple ricinoleic acid chains esterified to it. The molecular structure can be represented as follows:

Polyglycerol+Polyricinoleic AcidPolyglycerol Polyricinoleate\text{Polyglycerol}+\text{Polyricinoleic Acid}\rightarrow \text{Polyglycerol Polyricinoleate}

Data

  • Molecular Weight: Varies based on the degree of polymerization of glycerol.
  • Acid Value: Not greater than 6.0.
  • Hydroxyl Value: Between 80 and 100.
  • Iodine Value: Between 72 and 103.
  • Saponification Value: Between 170 and 210.
  • Refractive Index: Between 1.463 and 1.467 at 65°C .
Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing polyglycerol polyricinoleate is esterification, where hydroxyl groups from glycerol react with carboxylic acid groups from ricinoleic acid.

Technical Details

During synthesis, water is removed from the reaction mixture to drive the equilibrium towards product formation. The efficiency of this reaction can be influenced by factors such as temperature, pressure, and enzyme concentration in enzymatic methods .

Mechanism of Action

Process

Polyglycerol polyricinoleate functions as an emulsifier by reducing surface tension between immiscible liquids (like oil and water), allowing for stable emulsions. This property is critical in food applications where uniform texture and consistency are desired.

Data

The effectiveness of polyglycerol polyricinoleate as an emulsifier can be quantified through its ability to stabilize oil-in-water emulsions, which is essential for products like chocolate where fat separation can occur during storage .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow to amber liquid or semi-solid.
  • Odor: Mild characteristic odor.
  • Solubility: Soluble in organic solvents but insoluble in water.

Chemical Properties

  • Non-toxic and generally recognized as safe for consumption.
  • Exhibits good thermal stability under processing conditions typical in food manufacturing.

Relevant data indicate that polyglycerol polyricinoleate maintains its emulsifying properties across a range of pH levels, making it versatile for various applications .

Applications

Scientific Uses

Polyglycerol polyricinoleate is widely utilized in:

  • Food Industry: As an emulsifier in chocolate production, low-fat spreads, and baked goods to enhance texture and stability.
  • Pharmaceuticals: Used as a stabilizer in drug formulations.
  • Cosmetics: Acts as an emollient and emulsifier in creams and lotions.

Its ability to improve product quality while being derived from renewable resources makes it an attractive option for sustainable practices in various industries .

Properties

Product Name

Polyglycerol polyricinoleate

IUPAC Name

(Z)-12-hydroxyoctadec-9-enoic acid;propane-1,2,3-triol

Molecular Formula

C21H42O6

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C18H34O3.C3H8O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2/b12-9-;

InChI Key

CJJXHKDWGQADHB-MWMYENNMSA-N

Solubility

Insoluble in water and in ethanol; soluble in ether, hydrocarbons and halogenated hydrocarbons

Synonyms

ADMUL WOL
glyceran polyricinoleic acid ester
poly-PGPR
polyglycerol polyricinoleate
polyster WOL

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(CO)O)O

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O.C(C(CO)O)O

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